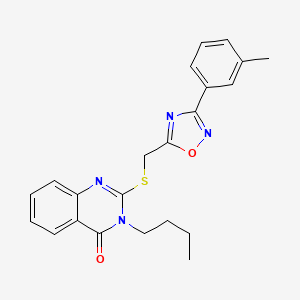

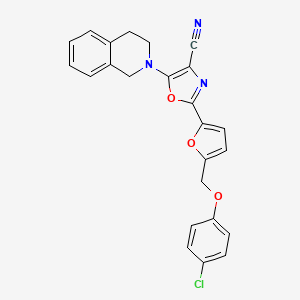

![molecular formula C30H16Cl2F6N4 B2885107 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole CAS No. 338393-40-1](/img/structure/B2885107.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole is a useful research compound. Its molecular formula is C30H16Cl2F6N4 and its molecular weight is 617.38. The purity is usually 95%.

BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Regioselective C-H Functionalization

Research highlights the regioselective C-H functionalization directed by a removable carboxyl group, showing the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes. This process effectively proceeds via directed C-H functionalization and decarboxylation to produce 2-vinylated indoles, demonstrating a method for modifying indole and related heteroaromatic rings (Maehara et al., 2008).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, such as indoline and pyrrolidine derivatives, through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, is documented. These cyclizations provide indoline and pyrrolidine derivatives bearing fluorinated one-carbon units, demonstrating the utility of 1-trifluoromethylvinyl compounds in synthesizing fluorinated heterocycles (Ichikawa et al., 2004).

Crystal Structure and Hydrogen Bonding

A study on the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles reveals the molecular structure and provides evidence of hydrogen bonding networks and π-stacking in the indole moiety. This research offers insights into the structural characteristics of such compounds, with specific focus on the interactions that stabilize their crystal structure (Mphahlele, 2018).

Novel Synthetic Methods for Pyridine Derivatives

The development of novel synthetic methods for converting various N-vinyl and N-aryl amides to corresponding pyridine and quinoline derivatives is discussed. This process involves amide activation with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition and annulation, highlighting a method compatible with sensitive substrates and a variety of functional groups (Movassaghi et al., 2007).

Catalytic Applications in Organic Synthesis

Research on palladacycles derived from bi- and tridentate ligands with an indole core presents their structure, synthesis, and applications as catalysts. These studies showcase the potential of these complexes in facilitating various organic reactions, including coupling and allylation of aldehydes, demonstrating the utility of indole-based catalysts in synthetic chemistry (Singh et al., 2017).

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethenyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16Cl2F6N4/c1-16(21-14-41(25-8-4-2-6-19(21)25)27-23(31)10-17(12-39-27)29(33,34)35)22-15-42(26-9-5-3-7-20(22)26)28-24(32)11-18(13-40-28)30(36,37)38/h2-15H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXBDQOZRKWGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CN(C5=CC=CC=C54)C6=C(C=C(C=N6)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Cl2F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

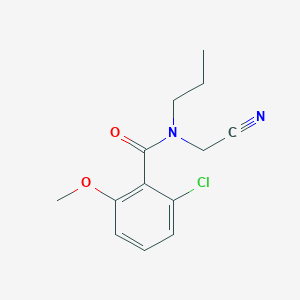

![2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B2885029.png)

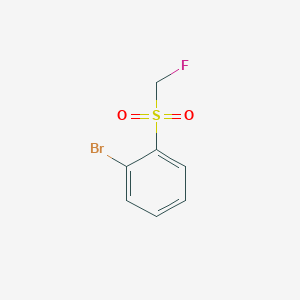

![3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2885030.png)

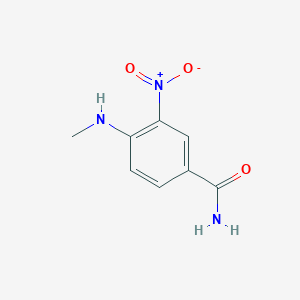

![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)

![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)

![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)

![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)